2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride

Nicotinic pharmacology nAChR ligand Receptor binding

2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride (CAS 1001069-32-4) is a heterobicyclic small molecule comprising a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core substituted at the 2-position with a pyrrolidin-3-yl group, supplied as the dihydrochloride salt for enhanced aqueous solubility. The free base (MW 187.24 g/mol, cLogP ~1.1) exhibits drug-like physicochemical properties including a topological polar surface area of 40.7 Ų and a single rotatable bond, placing it within favorable oral bioavailability space.

Molecular Formula C11H15Cl2N3
Molecular Weight 260.16
CAS No. 1001069-32-4
Cat. No. B2468037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
CAS1001069-32-4
Molecular FormulaC11H15Cl2N3
Molecular Weight260.16
Structural Identifiers
SMILESC1CNCC1C2=CC3=C(N2)N=CC=C3.Cl.Cl
InChIInChI=1S/C11H13N3.2ClH/c1-2-8-6-10(9-3-5-12-7-9)14-11(8)13-4-1;;/h1-2,4,6,9,12H,3,5,7H2,(H,13,14);2*1H
InChIKeyORQSVUSQARYGRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine Dihydrochloride (CAS 1001069-32-4): Core Scaffold Identity and Procurement-Relevant Characteristics


2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride (CAS 1001069-32-4) is a heterobicyclic small molecule comprising a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core substituted at the 2-position with a pyrrolidin-3-yl group, supplied as the dihydrochloride salt for enhanced aqueous solubility . The free base (MW 187.24 g/mol, cLogP ~1.1) exhibits drug-like physicochemical properties including a topological polar surface area of 40.7 Ų and a single rotatable bond, placing it within favorable oral bioavailability space [1]. The compound has demonstrated measurable affinity for the rat α4β2 neuronal nicotinic acetylcholine receptor (nAChR) with a reported Ki of 16 nM, establishing it as a ligand within the nicotinic receptor pharmacology space [2]. The 7-azaindole scaffold is also recognized as a privileged kinase-inhibitor core, with structurally related derivatives showing activity against FGFR and CDK9 kinases [3].

Why 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine Dihydrochloride Cannot Be Interchanged with Generic 7-Azaindole Analogs for Nicotinic Receptor or Kinase Applications


The 7-azaindole scaffold is widely exploited in medicinal chemistry, yet subtle regioisomeric and substituent variations produce profound differences in target engagement and selectivity that preclude simple analog substitution [1]. The 2-pyrrolidin-3-yl substitution pattern on the pyrrolo[2,3-b]pyridine core is regioisomerically distinct from the isomeric pyrrolo[3,2-b]pyridine (5-azaindole) scaffold, which yields compounds with altered electronic distribution and divergent nicotinic receptor pharmacology [2]. Within the 7-azaindole class, variations at the 2-position alone (e.g., hydrogen, alkyl, aryl, or heterocyclyl substituents) shift kinase selectivity profiles from FGFR-dominant to CDK9- or CHK1-predominant phenotypes, meaning that procurement of an uncharacterized 7-azaindole building block carries inherent target-ambiguity risk [3]. Furthermore, the dihydrochloride salt form of CAS 1001069-32-4 provides a standardized, protonated species with defined aqueous solubility, whereas free-base or alternative salt forms of related analogs introduce uncontrolled variability in dissolution rate, hygroscopicity, and weighable stoichiometry that can confound reproducible biological assay results .

Quantitative Differentiation Evidence for 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine Dihydrochloride vs. Closest Comparators


α4β2 Nicotinic Acetylcholine Receptor Binding Affinity: Target Compound vs. Nicotine

The target compound (as the free base, CHEMBL406311) exhibits a Ki of 16 nM at the rat α4β2 neuronal nicotinic acetylcholine receptor (nAChR) measured by [³H]cytisine displacement in rat brain membrane preparations [1]. In the same assay system and publication (Bioorg. Med. Chem. Lett. 2008), the endogenous reference ligand (±)-nicotine displays a Ki of approximately 10–11 nM at the rat α4β2 subtype [2]. This places the target compound within approximately 1.5-fold of nicotine's affinity, indicating that the 2-(pyrrolidin-3-yl)-7-azaindole scaffold retains high-affinity engagement of the orthosteric nAChR binding site despite the replacement of the pyridine ring in nicotine with the 7-azaindole bicyclic system.

Nicotinic pharmacology nAChR ligand Receptor binding

Regioisomeric Differentiation: Pyrrolo[2,3-b]pyridine vs. Pyrrolo[3,2-b]pyridine Scaffold

The compound 2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine (7-azaindole scaffold) is regioisomerically distinct from 2-pyrrolidin-3-yl-1H-pyrrolo[3,2-b]pyridine (5-azaindole scaffold), which is separately claimed in patent literature as a nicotinic acetylcholine receptor ligand [1]. In the 7-azaindole (pyrrolo[2,3-b]pyridine) system, the pyridine nitrogen is positioned at the 7-position of the bicyclic ring, creating a hydrogen-bond acceptor vector that differs from the 5-azaindole isomer where the nitrogen resides at the 5-position. This positional isomerism alters the electronic distribution of the heterocycle (calculated XLogP3-AA = 1.1 for the 7-azaindole free base vs. predicted distinct LogD for the 5-azaindole analog), which directly impacts target binding, metabolic stability, and off-target liability profiles [2].

Regioisomer selectivity Azaindole chemistry Scaffold design

Dihydrochloride Salt Form: Aqueous Solubility and Assay Reproducibility vs. Free Base

The compound is supplied as the dihydrochloride salt (CAS 1001069-32-4, MW 260.16 g/mol, molecular formula C₁₁H₁₅Cl₂N₃), which contrasts with the free base form (CAS 24759727, MW 187.24 g/mol) that is also commercially available . The dihydrochloride salt provides a protonated, highly water-soluble species: the free base exhibits a predicted ACD/LogD (pH 7.4) of -1.58 and ACD/LogD (pH 5.5) of -2.02, whereas the dihydrochloride salt, by virtue of its fixed positive charge at physiological and assay-relevant pH, is expected to demonstrate substantially enhanced aqueous solubility . This eliminates the need for DMSO or organic co-solvent stock solutions that can introduce vehicle-dependent artifacts in cell-based and biochemical assays. The free base form, by contrast, requires careful pH adjustment or co-solvent use to achieve equivalent dissolved concentrations, introducing inter-experiment variability in final DMSO concentration that can affect cell viability and enzyme kinetics.

Salt selection Aqueous solubility Assay reproducibility

Vendor-Specified Purity Threshold: 95% Minimum vs. Unspecified-Grade Analogs

Commercially available 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride from AKSci (catalog 1881EG) is specified with a minimum purity of 95% . Other vendors including CymitQuimica and MolCore also list the compound at ≥95% purity . This is contrasted with generic, unspecified-grade 7-azaindole building blocks from non-specialist suppliers that may carry lower purity (commonly 90% or unstated) and undefined impurity profiles. A 95% minimum purity specification ensures that the dominant impurity fraction is constrained to ≤5% total, reducing the likelihood that residual synthetic intermediates (e.g., unprotected pyrrolidine precursors, palladium catalyst residues, or dehalogenated byproducts from Suzuki or Buchwald coupling steps commonly used in 7-azaindole functionalization) interfere with biological assay interpretation.

Purity specification QC standardization Procurement quality

FGFR Inhibitor Scaffold Precedent: 7-Azaindole Core with Demonstrated Nanomolar Kinase Activity vs. Structurally Unrelated Kinase Cores

While direct kinase inhibitory data for CAS 1001069-32-4 itself is not publicly available, the 1H-pyrrolo[2,3-b]pyridine scaffold has been validated as an FGFR kinase inhibitor core in peer-reviewed literature. A closely related series of 1H-pyrrolo[2,3-b]pyridine derivatives reported by Ma et al. (2021) demonstrated potent pan-FGFR inhibition, with the lead compound 4h exhibiting IC₅₀ values of 7, 9, 25, and 712 nM against FGFR1, FGFR2, FGFR3, and FGFR4, respectively [1]. By comparison, structurally unrelated kinase inhibitor scaffolds such as pyrazolo[3,4-d]pyrimidines or quinazolines require entirely different substitution vectors to achieve FGFR potency. The 2-position of the 7-azaindole core (where the pyrrolidin-3-yl group is attached on the target compound) is a critical vector for modulating FGFR isoform selectivity, as demonstrated by the structure-activity relationships within the 4h series [1].

FGFR inhibition Kinase inhibitor scaffold 7-Azaindole pharmacophore

High-Value Application Scenarios for 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine Dihydrochloride Based on Quantitative Evidence


Nicotinic Acetylcholine Receptor (nAChR) Drug Discovery: α4β2 Subtype-Focused Scaffold Hopping

The compound's demonstrated Ki of 16 nM at rat α4β2 nAChR (within ~1.5-fold of nicotine) supports its use as a 7-azaindole-based starting point for scaffold-hopping programs targeting nicotinic receptor-mediated indications, including cognitive enhancement and smoking cessation [1]. The non-pyridine heterocyclic core distinguishes it from the nicotine chemotype, potentially offering differentiated off-target profiles and intellectual property positioning relative to pyridine-based nAChR ligands [2].

FGFR-Targeted Kinase Inhibitor Lead Generation: 2-Position Diversification Building Block

As demonstrated by the Ma et al. (2021) study, 1H-pyrrolo[2,3-b]pyridine derivatives achieve nanomolar pan-FGFR inhibition (FGFR1–3 IC₅₀ = 7–25 nM for optimized lead 4h) [1]. CAS 1001069-32-4, bearing a pyrrolidin-3-yl group at the scaffold's 2-position, serves as a strategic intermediate for further functionalization (e.g., N-alkylation, sulfonylation, or amidation of the pyrrolidine nitrogen) to explore FGFR isoform selectivity and ADME optimization within medicinal chemistry campaigns targeting FGFR-driven cancers such as breast, bladder, and gastric carcinomas [2].

Aqueous-Compatible Biochemical and Cellular Assay Development

The dihydrochloride salt form eliminates the need for DMSO or organic co-solvent stock solutions that can introduce vehicle-dependent artifacts in biochemical (e.g., FRET-based kinase assays, radioligand binding) and cell-based (e.g., proliferation, apoptosis, migration) assay formats [1]. This directly addresses a known source of inter-laboratory variability in compound screening campaigns, where DMSO concentrations exceeding 0.1% (v/v) can alter cell membrane integrity and enzyme kinetics [2].

Regioisomer-Controlled Chemical Biology Probe Development

The unambiguous 7-azaindole (pyrrolo[2,3-b]pyridine) regioisomer identity of CAS 1001069-32-4, as distinct from the 5-azaindole (pyrrolo[3,2-b]pyridine) isomer claimed in separate patent filings, ensures that target engagement ascribed to this chemotype can be definitively attributed to the correct scaffold geometry [1]. This is critical for chemical biology probe validation, where regioisomeric impurities or misassignment can propagate erroneous target identification and mechanism-of-action conclusions across the published literature [2].

Quote Request

Request a Quote for 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.